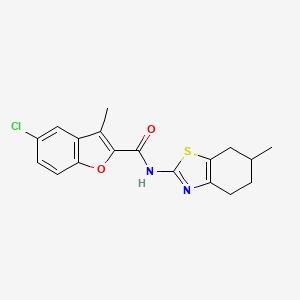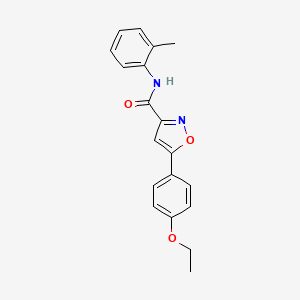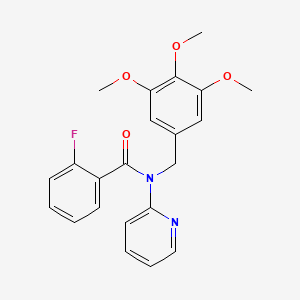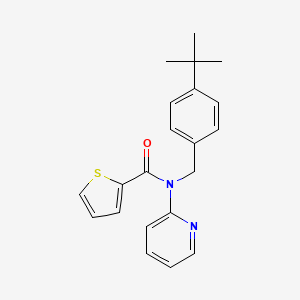![molecular formula C23H29ClN2O3 B11345821 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11345821.png)
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 4-methoxyphenyl group: This step often involves nucleophilic substitution reactions.
Introduction of the benzamide core: This can be done through amide bond formation reactions.
Chlorination and methoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: This reaction can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole}:
Thiazole derivatives: These compounds also exhibit diverse biological activities and can be used in similar research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C23H29ClN2O3 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-28-19-10-7-17(8-11-19)21(26-13-5-3-4-6-14-26)16-25-23(27)18-9-12-22(29-2)20(24)15-18/h7-12,15,21H,3-6,13-14,16H2,1-2H3,(H,25,27) |
Clé InChI |
YNEWKIOOUUAMSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11345739.png)
![Methyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11345740.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide](/img/structure/B11345751.png)

![Dimethyl 5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11345756.png)
![5-(4-ethoxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11345768.png)



![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11345795.png)
![N-(4-chlorobenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345796.png)


![1-(2-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11345810.png)
